3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Overview
Description
3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H23F4N5O and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole (CAS No. 719272-75-0) is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a fluorophenyl group and a triazole ring. This structure suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is . It features a bicyclic octane framework linked to an oxadiazole and a triazole group, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial agent, anticancer drug, and its effects on specific cellular targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating related compounds, several triazole derivatives demonstrated notable antibacterial and antifungal activities against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 21.25 μM , indicating strong activity against pathogens like Mycobacterium tuberculosis .
- A related study found that triazole compounds had IC50 values exceeding 375 μM against Vero cell lines, suggesting minimal cytotoxicity while retaining efficacy against bacterial strains .
Anticancer Activity
The compound's structural elements suggest potential anticancer properties:
- In vitro studies involving similar triazole derivatives showed IC50 values above 100 µM against cancer cell lines such as MDA-MB-231 and PC3 . These findings indicate that while the compounds exhibit some level of cytotoxicity, they are relatively safe for normal cells.
Mechanistic Insights
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example:
- Docking studies have suggested that these compounds may interact with key enzymes involved in metabolic pathways of pathogens . This interaction is crucial for understanding how these compounds exert their biological effects.
Case Studies
- Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives highlighted their efficacy against bacterial strains with MIC values indicating strong antibacterial properties .
- Cytotoxicity Assessment : A series of tests conducted on Vero cell lines revealed that many synthesized derivatives exhibited low toxicity levels, reinforcing the safety profile of these compounds while maintaining their antimicrobial efficacy .
Data Summary Table
Biological Activity | Tested Compound | MIC (μM) | IC50 (μM) | Cell Line |
---|---|---|---|---|
Antibacterial | Triazole Derivative | ≤21.25 | >375 | Vero |
Anticancer | Related Triazoles | >100 | 98.08 | MDA-MB-231, PC3 |
Antifungal | Various Triazoles | Not specified | Not specified | Not specified |
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N5O/c1-35-21(18-4-2-3-5-19(18)26(28,29)30)32-33-22(35)24-10-13-25(14-11-24,15-12-24)23-31-20(34-36-23)16-6-8-17(27)9-7-16/h2-9H,10-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIPPLTMSQJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NC(=NO4)C5=CC=C(C=C5)F)C6=CC=CC=C6C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468043 | |
Record name | 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719272-75-0 | |
Record name | 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.